molecular formula C12H9FO3 B15059798 5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid

5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid

Cat. No.: B15059798
M. Wt: 220.20 g/mol
InChI Key: IRPCFPSMGGRVTL-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan-2-carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 4-fluoro-2-methylphenyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluoro-2-methylphenyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, a boronic acid derivative of 4-fluoro-2-methylphenyl is coupled with a furan-2-boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted furan-2-carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2,5-dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acids.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluoro-2-methylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the fluoro and methyl groups on the phenyl ring can enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • 5-(4-Methylphenyl)furan-2-carboxylic acid
  • 5-(4-Cyanophenyl)furan-2-carboxylic acid

Uniqueness

5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

5-(4-fluoro-2-methylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H9FO3/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15)

InChI Key

IRPCFPSMGGRVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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